N-[4-(indol-3-yl)butanoyl]-L-cysteine
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Overview
Description
N-[4-(indol-3-yl)butanoyl]-L-cysteine is an N-acyl-L-alpha-amino acid resulting from the formal condensation of the carboxy group of 4-(indol-3-yl)butanoic acid with the amino group of L-cysteine. It is a N-acyl-L-alpha-amino acid, a secondary carboxamide, a thiol and a member of indoles. It is a conjugate acid of a N-[4-(indol-3-yl)butanoyl]-L-cysteinate.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Enantiopure Alliin Analogues : L-Cysteine serves as a starting product for generating transient sulfenic acids, which add to suitable acceptors, forming sulfoxides with biologically active residues. Such compounds, including those derived from N-[4-(indol-3-yl)butanoyl]-L-cysteine, are isolated in enantiomerically pure form, demonstrating the utility of this compound in synthesizing biologically relevant molecules (Aversa et al., 2005).
Biological Applications and Research
- Novel Hybrid Scaffolds for Urease Inhibition : A study on the synthesis of indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, including derivatives of this compound, highlighted their potential as potent urease inhibitors. This suggests a possible application in treating diseases associated with urease activity (Nazir et al., 2018).
Potential Therapeutic Uses
- Antidiabetic Agents : Indole-based scaffolds, including those derived from this compound, have been investigated for their antidiabetic potential via α-glucosidase inhibition. The research underscores the compound's relevance in developing new therapeutic agents for diabetes management (Nazir et al., 2018).
Catalysis and Material Science
- Magnetic Reusable Organocatalyst : L-Cysteine-functionalized magnetic nanoparticles (LCMNP), potentially derivable from this compound, have been used as a catalyst for synthesizing 9-(1H-indol-3-yl) xanthen-4-(9H)-ones. This highlights its application in green chemistry and the synthesis of heterocyclic compounds (Nourisefat et al., 2016).
Properties
Molecular Formula |
C15H18N2O3S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
(2R)-2-[4-(1H-indol-3-yl)butanoylamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C15H18N2O3S/c18-14(17-13(9-21)15(19)20)7-3-4-10-8-16-12-6-2-1-5-11(10)12/h1-2,5-6,8,13,16,21H,3-4,7,9H2,(H,17,18)(H,19,20)/t13-/m0/s1 |
InChI Key |
LXMVSQPUILWDOQ-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N[C@@H](CS)C(=O)O |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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